molecular formula C6H5BrClN B594563 4-Bromo-2-chloro-3-methylpyridine CAS No. 128071-86-3

4-Bromo-2-chloro-3-methylpyridine

Cat. No.: B594563
CAS No.: 128071-86-3
M. Wt: 206.467
InChI Key: XOHGSWUURFCOIL-UHFFFAOYSA-N
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Description

“4-Bromo-2-chloro-3-methylpyridine” is a chemical compound with the molecular formula C6H5BrClN . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C6H5BrClN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 . This indicates that the molecule consists of a pyridine ring with bromine, chlorine, and a methyl group attached at positions 4, 2, and 3 respectively.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 206.47, a density of 1.6±0.1 g/cm3, and a boiling point of 249.7±35.0 °C at 760 mmHg .

Scientific Research Applications

  • Pressure and Temperature Effects in Solutions

    The study by Kojima (1988) explored the effects of pressure and temperature on octahedral–tetrahedral equilibria in solutions containing methylpyridines like 4-methylpyridine. This study provides insights into the behavior of similar compounds under varying physical conditions (Kojima, 1988).

  • Synthesis and Crystal Structure Analysis

    Wang et al. (2008) synthesized a new Schiff base compound involving a similar compound, 4-methylpyridine. Their study involved characterizing the compound through various techniques, including X-ray diffraction, which is crucial for understanding the molecular structure and potential applications (Wang, Nong, Sht, & Qi, 2008).

  • As a Precursor in Chemical Synthesis

    Walters, Carter, and Banerjee (1992) developed 3-Bromo-2-chloro-4-methoxypyridine as a practical 2,3-pyridyne precursor. This highlights the role of halogenated pyridines in facilitating the synthesis of complex organic molecules (Walters, Carter, & Banerjee, 1992).

  • In Coordination Chemistry

    Takjoo et al. (2013) investigated copper(II) and oxido-vanadium(IV) complexes of a phenol derivative, which includes structural elements similar to 4-Bromo-2-chloro-3-methylpyridine. Such studies are important for developing new materials with potential applications in catalysis and materials science (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).

  • In the Synthesis of Novel Derivatives for Biological Activities

    Ahmad et al. (2017) described the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions, indicating the role of brominated pyridines in the development of new compounds with potential biological activities (Ahmad et al., 2017).

Safety and Hazards

“4-Bromo-2-chloro-3-methylpyridine” is classified as harmful if swallowed and causes serious eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-chloro-3-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

The compound interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP) . The hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The p38α MAP kinase plays a crucial role in several biochemical pathways. It is involved in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Inhibition of p38α MAP kinase can therefore impact these pathways and their downstream effects.

Pharmacokinetics

Its synthesis from 2-fluoro-4-methylpyridine has been optimized, which could potentially influence its bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the p38α MAP kinase . This inhibition can modulate various cellular processes, including the release of pro-inflammatory cytokines . Biological data demonstrated that the (S)-enantiomer of a potent inhibitor synthesized from this compound is two times more potent .

Action Environment

The action environment of this compound can be influenced by various factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by the conditions under which it is synthesized and stored.

Properties

IUPAC Name

4-bromo-2-chloro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHGSWUURFCOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652056
Record name 4-Bromo-2-chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128071-86-3
Record name 4-Bromo-2-chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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